5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid

説明

5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid is a heterocyclic compound that belongs to the benzofuran family, which has drawn significant interest due to its diverse biological activities and potential applications in various scientific fields. These compounds are notable for their structural uniqueness and broad applicability in pharmaceuticals, agriculture, and polymer industries (Patel et al., 2024).

Synthesis Analysis

The synthesis of 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid and its derivatives has been explored through various synthetic methodologies. These include metal-catalyzed routes, green-solvent-based approaches, microwave-assisted methods, and catalyst-free and solvent-free methods, highlighting the compound's versatile synthetic accessibility (Patel et al., 2024).

Molecular Structure Analysis

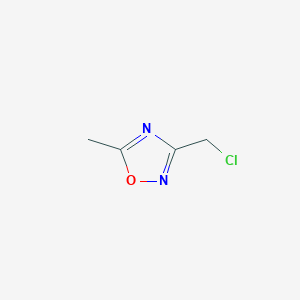

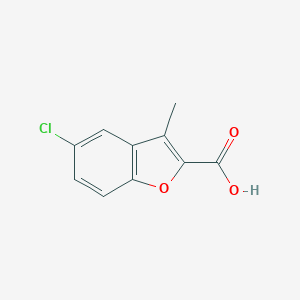

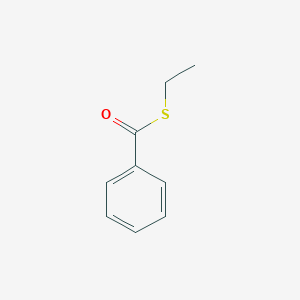

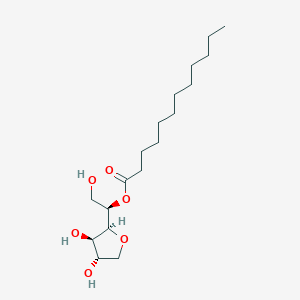

The molecular structure of 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid is characterized by its benzofuran backbone, with a chloro substituent at the 5-position, a methyl group at the 3-position, and a carboxylic acid group at the 2-position. This structure is pivotal for its biological activities and chemical properties, as the presence and position of these substituents significantly influence its reactivity and interaction with biological targets.

Chemical Reactions and Properties

Benzofuran derivatives, including 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid, exhibit a wide range of chemical reactions due to the reactive sites present in their molecular structure. These compounds undergo various chemical transformations, such as halogenation, nitration, and Suzuki coupling, which are essential for the synthesis of more complex molecules and potential drug candidates (Dawood, 2019).

科学的研究の応用

Anti-Tumor Activity

- Field : Medical and Pharmaceutical Research .

- Application : Benzofuran compounds have shown strong anti-tumor activities . For example, some substituted benzofurans have dramatic anticancer activities .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : Compound 36 was found to have significant cell growth inhibitory effects, with inhibition rates in different types of cancer cells by 10 μM of compound 36 as follows: Leukemia K-562 and SR (56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (56.45% and 44.50% respectively) .

Anti-Hepatitis C Virus Activity

- Field : Virology .

- Application : A recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The compound is expected to be an effective therapeutic drug for hepatitis C disease .

Anti-Inflammatory and Analgesic Activities

- Field : Pharmacology .

- Application : Furochromones, a class of benzofuran derivatives, have shown anti-inflammatory and analgesic activities .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not detailed in the source .

Antiviral Activity

- Field : Virology .

- Application : Some benzofuran derivatives have shown antiviral activity . For example, compound 56, a benzofuran derivative found in Eupatorium adenophorum, exhibits antiviral effects against RSV LONG and A2 strains .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : Compound 56 exhibits antiviral effects against RSV LONG and A2 strains with IC 50 values of 2.3 and 2.8 μM, respectively .

Treatment of Chronic Diseases

- Field : Pharmacology .

- Application : Benzofuran has shown potential effectiveness in chronic diseases such as hypertension, neurodegenerative and oxidative conditions, and dyslipidemia .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not detailed in the source .

Treatment of Acute Infections

- Field : Microbiology .

- Application : Benzofuran has shown anti-infective properties against microorganisms like viruses, bacteria, and parasites in acute infections .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not detailed in the source .

Preparation of Matrix Metalloproteinase Inhibitors

- Field : Biochemistry .

- Application : 3-Methylbenzofuran-2-carboxylic Acid, a benzofuran derivative, is used in the preparation of matrix metalloproteinase (MMP) inhibitors for the treatment of osteoarthritis .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not detailed in the source .

Anti-Oxidative Activity

- Field : Pharmacology .

- Application : Benzofuran derivatives have shown potential effectiveness in chronic diseases such as hypertension, neurodegenerative and oxidative conditions, and dyslipidemia .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not detailed in the source .

Anti-Infective Properties

- Field : Microbiology .

- Application : In acute infections, benzofuran revealed anti-infective properties against microorganisms like viruses, bacteria, and parasites .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not detailed in the source .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

5-chloro-3-methyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYMIQBZTUQKAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357729 | |

| Record name | 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid | |

CAS RN |

1134-00-5 | |

| Record name | 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-3-methyl-1-benzofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dibenzo[b,e]thiepin-11(6H)-one](/img/structure/B74513.png)